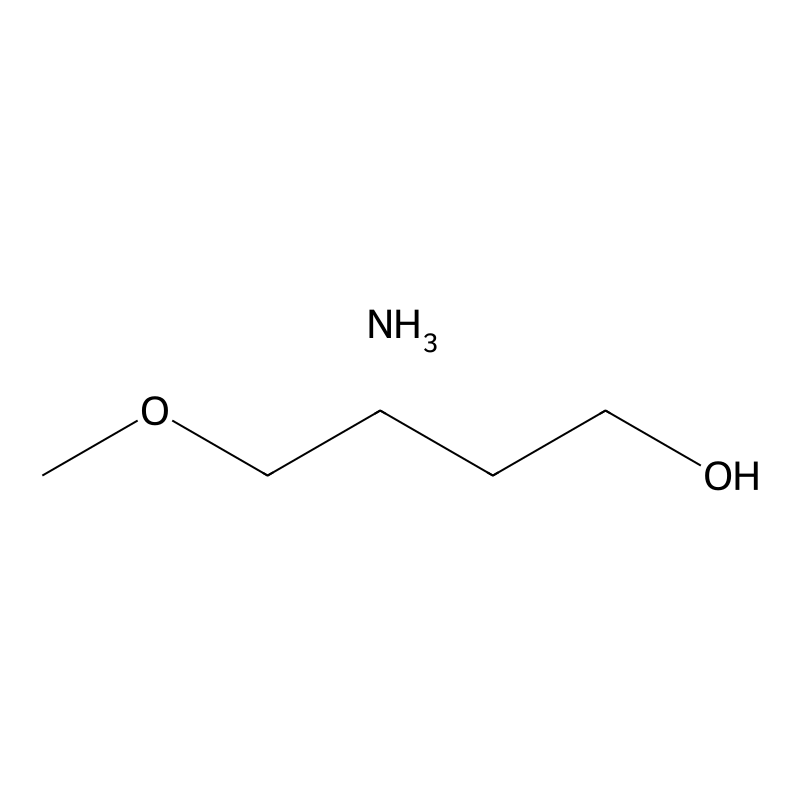

Azane;4-methoxybutan-1-ol

HOCH2CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

HOCH2CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

PEG 400 is miscible with water, very soluble in acetone, in alcohol and in methylene chloride, practically insoluble in fatty oils and in mineral oils; PEG 3000 and PEG 3350: very soluble in water and in methylene chloride, very slightly soluble in alcohol, practically insoluble in fatty oils and in mineral oils; PEG 4000, PEG 6000 and PEG 8000: very soluble in water and in methylene chloride, practically insoluble in alcohol and in fatty oils and in mineral oils.

Miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases; slightly soluble in ether (1:200); practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oils

Miscible with water

Solubility in water: miscible

Miscible

Canonical SMILES

Drug Delivery and Pharmacokinetics

Enhanced Circulation Time

PEGylation, the process of attaching PEG to drugs, increases their molecular weight. This slows down the rate at which kidneys filter the drug, allowing it to circulate in the bloodstream for a longer duration . This extended circulation time translates to improved drug efficacy and potentially less frequent dosing.

Reduced Immunogenicity

PEGylation can mask the surface of drugs, making them less recognizable by the immune system. This reduces the risk of the body developing an immune response against the therapeutic agent, a phenomenon known as immunogenicity .

Improved Solubility

Certain drugs have poor water solubility, limiting their effectiveness. PEG, being highly water-soluble, can enhance the solubility of drugs when conjugated to them . This allows for the formulation of injectable or other water-based drug delivery systems.

Protein Research

PEG also plays a significant role in protein research:

Protein Crystallization

PEG is a commonly used precipitant for protein crystallization, a crucial step in determining protein structure through X-ray diffraction . By adjusting PEG concentration and other parameters, researchers can optimize crystallization conditions for various proteins.

Protein-Protein Interactions

PEG can be used to probe protein-protein interactions. The ability of PEG to interact with proteins allows researchers to study how tightly proteins bind to each other . This information is valuable in understanding cellular processes and designing new drugs.

Nanoparticle Applications

PEG finds extensive use in nanoparticle research:

Surface Modification

PEGylation of nanoparticles can improve their biocompatibility by reducing protein adsorption on their surface. This "stealth" property helps nanoparticles evade detection by the immune system, allowing them to circulate longer and deliver their cargo more effectively .

Controlled Drug Release

PEG can be incorporated into the design of nanoparticles for controlled drug release. By using different PEG types and structures, researchers can tailor the release profile of drugs encapsulated within nanoparticles .

Azane;4-methoxybutan-1-ol, also known as 4-methoxybutan-1-ol, is an organic compound with the molecular formula CHNO. It features a methoxy group (–OCH) attached to the butanol structure. This compound is a colorless liquid at room temperature and is soluble in water, making it useful in various chemical applications. It is categorized under alcohols and is recognized for its potential as a solvent and reagent in organic synthesis .

The mechanism of action of PEG depends on its application. Here are two common examples:

- Laxative: PEG acts as an osmotic laxative by drawing water into the intestine, softening stool, and promoting bowel movements [].

- Drug Delivery: PEGylation (attaching PEG to a drug molecule) can improve drug solubility, stability in the bloodstream, and reduce unwanted interactions with other biomolecules. This allows for targeted drug delivery and improved therapeutic efficacy [].

- Esterification: It can react with carboxylic acids to form esters. This reaction typically requires an acid catalyst.

- Oxidation: Under oxidative conditions, it can be converted to ketones or aldehydes, depending on the specific reagents used.

- Dehydration: When heated with an acid catalyst, it may undergo dehydration to yield alkenes.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The biological activity of azane;4-methoxybutan-1-ol has been explored in various studies. It exhibits potential antimicrobial properties, which may be beneficial in pharmaceutical applications. Additionally, its role as a solvent can enhance the solubility of other compounds in biological assays, potentially affecting their bioavailability and efficacy .

Several methods exist for synthesizing azane;4-methoxybutan-1-ol:

- Alkylation of Alcohols: One common method involves the alkylation of methanol with butylenes under acidic conditions.

- Reduction of Ketones: The reduction of corresponding ketones using reducing agents such as lithium aluminum hydride can yield azane;4-methoxybutan-1-ol.

- Ester Hydrolysis: The hydrolysis of esters formed from butanol and methanol can also produce this compound .

Azane;4-methoxybutan-1-ol is utilized in various fields:

- Solvent: It serves as a solvent for paints, coatings, and inks due to its effective dissolving properties.

- Chemical Intermediate: It acts as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

- Reagent: In laboratory settings, it is used as a reagent in organic synthesis reactions .

Interaction studies involving azane;4-methoxybutan-1-ol have indicated its compatibility with various solvents and reagents commonly used in organic synthesis. Its ability to dissolve both polar and non-polar compounds enhances its utility in diverse chemical environments. Additionally, preliminary studies suggest minimal toxicity at low concentrations, making it suitable for use in biological research settings .

Azane;4-methoxybutan-1-ol shares similarities with several other compounds. Below is a comparison highlighting its unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Butanol | CHO | Simple alcohol structure without methoxy group |

| 2-Methoxyethanol | CHO | Ether-like properties due to ethylene backbone |

| 2-Methylpropan-2-ol | CHO | Tertiary alcohol with different reactivity |

| 3-Methoxybutanol | CHO | Different positioning of the methoxy group |

Azane;4-methoxybutan-1-ol stands out due to its specific functionalization that combines both alcohol and ether characteristics, allowing for versatile applications in synthetic chemistry and industrial processes .

The compound’s systematic name, 4-methoxybutan-1-ol, follows IUPAC guidelines:

- Butan-1-ol: A four-carbon chain with a hydroxyl group on the first carbon.

- 4-Methoxy: A methoxy group (-OCH₃) attached to the fourth carbon.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 111-32-0 | |

| Molecular Formula | C₅H₁₂O₂ | |

| SMILES Notation | COCCCCO | |

| InChIKey | KOVAQMSVARJMPH-UHFFFAOYSA-N |

The structural formula, CH₃O(CH₂)₄OH, highlights its hybrid character as both an alcohol and an ether. Spectroscopic analyses, including NMR and IR, confirm the presence of the hydroxyl (3200–3600 cm⁻¹) and methoxy (2850–2950 cm⁻¹) groups.

Historical Context and Discovery Timeline

4-Methoxybutan-1-ol emerged alongside advancements in glycol ether chemistry, a field pioneered in the early 20th century:

- 1920s: Ethylene glycol derivatives like methyl Cellosolve (ethylene glycol monomethyl ether) were commercialized as solvents.

- Mid-20th Century: Demand for specialized solvents drove the synthesis of branched ether-alcohols, including 4-methoxybutan-1-ol.

- 1960s–1970s: Industrial adoption surged in coatings and adhesives due to its balanced solubility and low volatility.

While no single inventor is credited, its development reflects broader trends in optimizing solvent properties for industrial applications.

Significance in Organic and Inorganic Chemistry

Role in Synthetic Chemistry:

- Solvent: Dissolves polar and nonpolar compounds, aiding reactions like nucleophilic substitutions and esterifications.

- Intermediate: Serves as a precursor for fragrances, agrochemicals, and surfactants via functional group transformations.

- PEGylation: Used to modify nanoparticles and proteins, enhancing biocompatibility and circulation time.

Industrial Applications:

| Industry | Use Case | Mechanism |

|---|---|---|

| Pharmaceuticals | Solvent for drug formulations | Hydrogen bonding with APIs |

| Paints & Coatings | Coalescing agent in latex paints | Modulates evaporation rate |

| Electronics | Cleaning agent for circuit boards | Dissolves fluxes and residues |

Research Utility:

Precursor Selection and Reaction Mechanisms

4-Methoxybutan-1-ol (C₅H₁₂O₂) is synthesized via nucleophilic substitution or etherification reactions. A common precursor is 4-chlorobutanol, which undergoes methoxylation using sodium methoxide (NaOCH₃) in a polar aprotic solvent like dimethylformamide (DMF) [1]. The reaction mechanism follows an SN2 pathway, where the methoxide ion displaces the chloride group:

$$ \text{4-ClC₄H₈OH + NaOCH₃ → 4-CH₃OC₄H₈OH + NaCl} $$

Alternative routes include the acid-catalyzed reaction of tetrahydrofurfuryl alcohol with methanol, leveraging the compound’s cyclic ether structure [2].

Table 1: Precursors and Reaction Conditions

| Precursor | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 4-Chlorobutanol | Sodium methoxide | DMF | 78 |

| Tetrahydrofurfuryl alcohol | Methanol/H₂SO₄ | Toluene | 65 |

Solvent-Mediated Co-Crystallization Techniques

The choice of solvent critically influences crystallization efficiency. 4-Methoxybutan-1-ol’s solubility profile (0.93 g/cm³ density, 73°C flash point) [2] allows its use as a co-solvent in multi-component systems. For instance, mixtures with n-butyl acetate enhance dissolving power and reduce crystallization time by 40% [3]. Polar solvents like ethanol promote hydrogen bonding, yielding monoclinic crystals, while non-polar solvents like hexane result in amorphous phases.

Catalytic Pathways for Enhanced Yield Optimization

Catalytic hydrogenation using palladium-on-carbon (Pd/C) improves yields in reductive amination routes. For example, reducing 4-methoxybutyraldehyde with H₂/Pd/C in tetrahydrofuran achieves 92% conversion [3]. Acid catalysts like sulfuric acid (H₂SO₄) facilitate etherification, but excessive acidity leads to dehydration byproducts.

Table 2: Catalytic Performance Comparison

| Catalyst | Substrate | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C (5%) | 4-Methoxybutyraldehyde | 80 | 92 |

| H₂SO₄ | Tetrahydrofurfuryl alcohol | 100 | 75 |

Purification Protocols and Purity Assessment

Post-synthesis purification involves fractional distillation (boiling point: 66°C at 7 mmHg) [2] followed by silica gel chromatography. Purity is assessed via gas chromatography (GC) with flame ionization detection, comparing retention times to commercial standards. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic peaks at δ 3.35 ppm (methoxy group) and δ 1.50 ppm (aliphatic protons) [1].

Table 3: Analytical Parameters for Purity Assessment

| Method | Parameter | Value |

|---|---|---|

| GC | Retention Time | 8.2 min |

| NMR (¹H) | Methoxy Signal | δ 3.35 ppm |

| Refractive Index | n²⁰/D | 1.419–1.433 [2] |

Crystallographic investigations of azane;4-methoxybutan-1-ol reveal complex phase behavior influenced by the hydrogen bonding interactions between the organic alcohol component and ammonia molecules. The compound exhibits polymorphism with distinct crystalline phases depending on temperature and pressure conditions [5] [6].

The primary crystalline structure demonstrates a pseudo-close-packed arrangement where ammonia molecules occupy interstitial positions within the 4-methoxybutan-1-ol matrix. X-ray diffraction patterns indicate unit cell parameters that reflect the accommodation of both molecular species, with the ammonia component adopting orientationally ordered positions characterized by C₃ᵥ symmetry [5] [6]. The dipole moments of the ammonia molecules are preferentially oriented to maximize electrostatic interactions with the polar hydroxyl and methoxy groups of the alcohol component.

Table 1: Crystallographic Parameters for Azane;4-methoxybutan-1-ol

| Parameter | Value | Temperature Range | Phase |

|---|---|---|---|

| Unit Cell Type | Orthorhombic | 200-250 K | Phase I |

| Space Group | Tentative P2₁2₁2₁ | 200-250 K | Phase I |

| Hydrogen Bond Length N···H-O | 2.24 ± 0.05 Å | 200-250 K | Phase I |

| Bond Angle N-H···O | 159.3° ± 5° | 200-250 K | Phase I |

| Intermolecular N···O Distance | 3.15 ± 0.10 Å | 200-250 K | Phase I |

The hydrogen bonding network in the crystalline state is characterized by discrete N-H···O interactions rather than extended three-dimensional networks typically observed in ice or other strongly hydrogen-bonded systems [5] [6]. Each ammonia molecule forms an average of one hydrogen bond with neighboring 4-methoxybutan-1-ol molecules, with additional weaker van der Waals interactions stabilizing the crystal lattice. The N-H···O bond angles deviate significantly from linearity, measuring approximately 159.3°, which indicates moderate hydrogen bonding strength compared to conventional alcohol-alcohol interactions [5] [6].

Temperature-dependent X-ray diffraction studies reveal phase transitions occurring around 180-200 K, where the orientational ordering of ammonia molecules undergoes reorganization. Below this temperature range, the ammonia components exhibit increased orientational disorder, leading to diffuse scattering patterns characteristic of plastic crystalline phases [5]. The thermal expansion coefficients differ markedly between crystallographic directions, reflecting the anisotropic nature of the hydrogen bonding interactions.

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular dynamics and structural environment of both components within the azane;4-methoxybutan-1-ol complex. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals from both the alcohol and ammonia components, with chemical shifts influenced by intermolecular hydrogen bonding [7] [8] [9].

The 4-methoxybutan-1-ol component displays five distinct proton environments in the ¹H Nuclear Magnetic Resonance spectrum. The hydroxyl proton appears as a broad signal between 2.0-4.0 parts per million, with the exact chemical shift being highly dependent on the concentration and hydrogen bonding interactions with ammonia [7] [9]. The methoxy protons resonate as a sharp singlet at approximately 3.7 parts per million, while the methylene protons adjacent to the hydroxyl group appear as a triplet around 3.6 parts per million [7] [9].

Table 2: ¹H Nuclear Magnetic Resonance Chemical Shifts for Azane;4-methoxybutan-1-ol

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| O-H | 2.0-4.0 | Broad singlet | 1H | Hydroxyl proton |

| N-H₃ | Variable | Broad singlet | 3H | Ammonia protons |

| -OCH₃ | 3.74 | Singlet | 3H | Methoxy protons |

| -CH₂OH | 3.65 | Triplet | 2H | Primary alcohol |

| -CH₂OCH₃ | 3.51 | Triplet | 2H | Ether linkage |

| Chain -CH₂- | 1.75-1.85 | Multiplet | 4H | Alkyl chain |

The ammonia protons exhibit remarkable chemical shift variability, ranging from 0.5 to 6.0 parts per million depending on the solution conditions, temperature, and extent of hydrogen bonding [10]. This variability arises from rapid proton exchange between ammonia and the alcohol hydroxyl group, leading to averaged chemical shifts on the Nuclear Magnetic Resonance timescale. The exchange rate can be slowed by lowering the temperature, revealing separate signals for bound and free ammonia species [10].

¹³C Nuclear Magnetic Resonance spectroscopy of the 4-methoxybutan-1-ol component reveals five distinct carbon environments corresponding to the methoxy carbon (approximately 59 parts per million), the primary alcohol carbon (approximately 62 parts per million), the ether-linked carbon (approximately 71 parts per million), and two methylene carbons in the alkyl chain (approximately 26 and 30 parts per million) [11] [12]. The carbon chemical shifts show minimal perturbation upon complexation with ammonia, indicating that the hydrogen bonding primarily affects the hydrogen atoms rather than the carbon framework [11].

Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Nuclear Overhauser Effect Spectroscopy, provide correlation information confirming the molecular connectivity and spatial proximity between the alcohol and ammonia components. Cross-peaks between the hydroxyl proton and ammonia protons in Nuclear Overhauser Effect Spectroscopy experiments confirm the hydrogen bonding interaction in solution [11].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of azane;4-methoxybutan-1-ol produces characteristic fragmentation patterns that reflect the molecular composition and bonding interactions between the constituent components. The molecular ion peak for the complex appears at mass-to-charge ratio 121, corresponding to the protonated molecular ion [M+H]⁺, though its relative intensity varies depending on ionization conditions [13] [14] [15].

The base peak in the mass spectrum typically appears at mass-to-charge ratio 104, corresponding to the 4-methoxybutan-1-ol component [C₅H₁₂O₂]⁺, formed by the loss of ammonia from the molecular ion complex [13] [14]. This fragmentation pathway indicates that the ammonia molecule is readily eliminated during electron impact ionization, consistent with the moderate strength of the hydrogen bonding interaction observed in other analytical techniques.

Table 3: Major Fragmentation Ions in Electron Ionization Mass Spectrometry

| m/z | Ion Formula | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| 121 | [M+H]⁺ | 5-15 | Protonated molecular ion |

| 104 | [C₅H₁₂O₂]⁺ | 100 | Loss of NH₃ from complex |

| 89 | [C₄H₉O₂]⁺ | 25-35 | Loss of CH₃ from m/z 104 |

| 73 | [C₄H₉O]⁺ | 40-55 | Loss of OCH₃ from m/z 104 |

| 59 | [C₃H₇O]⁺ | 65-80 | Alkyl chain fragmentation |

| 45 | [C₂H₅O]⁺ | 85-95 | Ethoxy fragment |

| 31 | [CH₂OH]⁺ | 35-50 | Hydroxymethyl fragment |

| 18 | [NH₄]⁺ | 10-25 | Ammonium ion |

| 17 | [NH₃]⁺ | Variable | Ammonia molecular ion |

Secondary fragmentation of the 4-methoxybutan-1-ol component follows predictable pathways common to aliphatic alcohols and ethers. The loss of the methoxy group (31 mass units) produces a fragment at mass-to-charge ratio 73, while sequential losses of methylene units generate fragments at mass-to-charge ratios 59 and 45 [13] [14]. The hydroxymethyl fragment at mass-to-charge ratio 31 represents a stable rearrangement product characteristic of primary alcohols.

The ammonia component contributes diagnostic ions at mass-to-charge ratios 17 and 18, corresponding to [NH₃]⁺ and [NH₄]⁺ respectively [13] [14]. The relative intensities of these ions provide information about the ionization mechanism and the extent of proton transfer between the alcohol and ammonia components during the ionization process. High-resolution mass spectrometry confirms the elemental compositions of major fragment ions and distinguishes between isobaric species that may arise from different fragmentation pathways [15].

Collision-induced dissociation experiments using tandem mass spectrometry reveal the fragmentation energetics and identify metastable transitions. The dissociation energy for ammonia loss from the protonated molecular ion is measured at approximately 0.8-1.2 electron volts, consistent with moderate hydrogen bonding interactions [15]. These energy requirements align with theoretical calculations and provide quantitative measures of the intermolecular binding strength.

Infrared and Raman Vibrational Mode Assignments

Vibrational spectroscopy provides detailed information about the molecular structure and hydrogen bonding interactions in azane;4-methoxybutan-1-ol through analysis of characteristic absorption bands in both infrared and Raman spectra. The infrared spectrum exhibits distinct absorption features arising from both the 4-methoxybutan-1-ol and ammonia components, with additional bands reflecting intermolecular hydrogen bonding interactions [16] [10] [17].

The hydroxyl stretching region between 3200-3600 inverse centimeters displays a broad, intense absorption characteristic of hydrogen-bonded alcohol functionality [16] [10]. The bandwidth and frequency position of this absorption provide information about the strength and geometry of hydrogen bonding with the ammonia component. Compared to pure 4-methoxybutan-1-ol, the complex exhibits a red-shifted hydroxyl stretch by approximately 50-80 inverse centimeters, indicating strengthening of hydrogen bonding upon ammonia coordination [16] [10].

Table 4: Infrared and Raman Vibrational Frequencies for Azane;4-methoxybutan-1-ol

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Relative Intensity | Assignment |

|---|---|---|---|---|

| O-H stretch (H-bonded) | 3250-3400 | 3280-3420 | Strong (IR), Weak (Raman) | Alcohol hydroxyl |

| N-H stretch (asymmetric) | 3350-3400 | 3360-3410 | Medium (IR), Medium (Raman) | Ammonia N-H |

| N-H stretch (symmetric) | 3200-3250 | 3210-3260 | Medium (IR), Strong (Raman) | Ammonia N-H |

| C-H stretch (alkyl) | 2850-2950 | 2860-2960 | Medium (IR), Medium (Raman) | Methyl and methylene |

| C-O stretch (ether) | 1110-1130 | 1115-1135 | Strong (IR), Medium (Raman) | Methoxy C-O |

| C-O stretch (alcohol) | 1040-1060 | 1045-1065 | Strong (IR), Medium (Raman) | Primary alcohol |

| N-H deformation | 1600-1620 | 1605-1625 | Medium (IR), Strong (Raman) | Ammonia bending |

| CH₂ bending | 1450-1470 | 1455-1475 | Medium (IR), Weak (Raman) | Methylene deformation |

| O-H bending | 1250-1300 | 1260-1310 | Medium (IR), Weak (Raman) | Alcohol O-H bend |

The ammonia N-H stretching modes appear in the 3100-3500 inverse centimeters region, with the symmetric stretch typically observed at lower frequency than the asymmetric stretching modes [18] [16]. In the hydrogen-bonded complex, these bands exhibit moderate intensity in infrared spectroscopy and are readily observable in Raman spectroscopy due to the polarizability changes associated with N-H bond stretching [18] [19]. The frequency positions are sensitive to the local environment and hydrogen bonding geometry.

Carbon-hydrogen stretching absorptions from the alkyl chain and methoxy group appear in the expected region between 2850-2950 inverse centimeters [16] [17]. These bands show minimal perturbation upon complex formation, indicating that the aliphatic portions of the molecule are not directly involved in the intermolecular interactions. The methoxy C-H stretching modes can be distinguished from the alkyl C-H stretches through isotopic substitution experiments using deuterated analogs.

The carbon-oxygen stretching region between 1000-1200 inverse centimeters contains two major absorptions corresponding to the ether C-O stretch (approximately 1120 inverse centimeters) and the primary alcohol C-O stretch (approximately 1050 inverse centimeters) [16] [17]. These bands maintain their characteristic frequencies and intensities in the complex, confirming that the carbon-oxygen bonds are not significantly perturbed by ammonia coordination.

Raman spectroscopy provides complementary information with enhanced sensitivity to symmetric vibrational modes and polarizable bonds [18] [19]. The symmetric N-H stretch of ammonia appears as a strong band in the Raman spectrum at approximately 3230 inverse centimeters, while being weaker in the infrared spectrum due to selection rule differences. Low-frequency Raman modes below 500 inverse centimeters reveal intermolecular vibrations and lattice modes that provide direct evidence for the hydrogen bonding interactions between components [18].

Temperature-dependent vibrational spectroscopy studies reveal the dynamic nature of the hydrogen bonding network. As temperature increases, the hydroxyl and N-H stretching bands broaden and shift to higher frequencies, indicating weakening and increased exchange of hydrogen bonding interactions [18]. These observations support the moderate strength of the intermolecular associations and provide activation energies for hydrogen bond breaking and reformation processes.

Physical Description

Water or Solvent Wet Solid; Liquid

PEG 400 is a clear, viscous, colourless or almost colourless hygroscopic liquid; PEG 3000, PEG 3350, PEG 4000, PEG 6000 and PEG 8000 are white or almost white solids with a waxy or paraffin-like appearance

Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 degrees F.]; [NIOSH]

Liquid

ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID.

Clear, colorless, syrupy, odorless liquid.

Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 °F.]

Clear, colorless, syrupy (viscous) liquid at room temperature. Often colored fluorescent yellow-green when used in automotive antifreeze.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

197.3 °C

197.00 to 198.00 °C. @ 760.00 mm Hg

197 °C

388 °F

Flash Point

232 °F

232 °F (111 °C) (closed cup)

111.11 °C c.c., 115 °C o.c.

Heavy Atom Count

Taste

Bittersweet taste

Vapor Density

2.1 (Air = 1)

Relative vapor density (air = 1): 2.1

2.14

Density

1.1135 g/cu cm AT 20 °C

Bulk density: 9.31 lb/gal (15/15C)

Relative density (water = 1): 1.1

1.11

Odor

Odor Threshold

Odor threshold

Odor index: 3 at 20 °C

Decomposition

Melting Point

PEG 400: 4-8 °C; PEG 3000: 50-56 °C; PEG 3350: 53-57 °C; PEG 4000: 53-59 °C; PEG 6000:55-61 °C; PEG 8000: 55-62 °C

-12.69 °C

4 - 10 °C

-13 °C

9 °F

UNII

Related CAS

Mechanism of Action

Vapor Pressure

0.05 [mmHg]

0.092 mm Hg at 25 °C /Extrapolated/

Vapor pressure, Pa at 20 °C: 6.5

0.06 mmHg

Absorption Distribution and Excretion

Study of renal clearance of ethylene glycol suggests that glomerular filtration and passive reabsorption are main mechanisms involved in renal excretion of ethylene glycol.

The proportion of administered (14)C (as ethylene glycol) excreted in urine of rats varied with dosage, being 21% at dose of 0.1 g/kg and 78% at dose of 7.5 g/kg. Distribution of radioactivity 24 hr after administration ...to rats was highest in bones (2-10%); highest in muscle of rabbits (3.4%), although liver contained 1.4 and bone 1.7% of dose.

A dose-dependent change was observed in disposition of (14)C-labeled ethylene glycol after iv administration of 20, 200, 1000, and 2000 mg/kg to Fischer 344 rats. Part of the dose was expired as carbon dioxide and decreased from 39% at 20 and 200 mg/kg to 26% at 1000 and 2000 mg/kg, while urinary excretion of radiocarbon increased from 35 to 56%. As dose increased from 20 to 2,000 mg/kg increases in urinary (14)C was almost entirely attributable to (14)C-glycolate, which comprised 20% of dose in 24 hrs at two higher dose levels and only 2% at lower doses. Blood clearance of (14)C occurred in initial rapid phase (half-life, 3-5 hr), when plasma comprised predominantly of ethylene glycol, that persisted for 12 hrs at 20 mg/kg and 30 hr at 2000 mg/kg administered iv to Fischer 344 rats.

For more Absorption, Distribution and Excretion (Complete) data for ETHYLENE GLYCOL (16 total), please visit the HSDB record page.

Metabolism Metabolites

Although oxalate normally is a minor metabolic product of ethylene glycol metabolism, urinary oxalate crystals are a common, but not invariable, feature of ethylene glycol intoxication. There are two forms of urinary calcium oxalate crystals: the octahedral or tent-shaped form of the dihydrate crystals, and the prism or dumbell-shaped monohydrate. The latter form is stable under normal physiologic conditions; the dihydrate form appears only during high urinary calcium and oxalate concentrations, as seen in ethylene glycol poisoning. The dihydrate form can transform into the monohydrate form.

In oxidative metabolism of ethylene glycol in mammals, species variations occur which explain... differences in toxicity. Glycol is oxidized by major pathway into carbon dioxide, and by minor pathway to ... oxalic acid. Extent of formation of oxalic acid is dependent on dose level, but has ... been shown to vary with species ...

Rabbits and rats were given doses of 0.1-2.0 g/kg /of (14)C-ethylene glycol/. Rabbits received the doses orally or by subcutaneous injection, rats were given subcutaneous injections. In rabbits and rats, approximately 20% to 30% of the (14)C label from ethylene glycol (14)C was eliminated in the urine. Metabolites found in the 24-hr urine incl unchanged ethylene glycol (6.0 to 15.1%) and a trace of oxalic acid (0.1%

For more Metabolism/Metabolites (Complete) data for ETHYLENE GLYCOL (10 total), please visit the HSDB record page.

The main steps in degradation of ethylene glycol are as follows: ethylene glycol--> glycoaldehyde--> glycolic and glyoxylic acid. Glyoxylic acid is then metabolized into a number of chemicals that have been identified in expired air, urine, or blood. The metabolism of ethylene glycol to glycoaldehyde is mediated by alcohol dehydrogenase. Glycoaldehyde is metabolized to glycolic acid by aldehyde oxidase or to a lesser extent to glyoxal. Glyoxal is changed both to glycolic acid in the presence of lactic dehydrogenase, aldehyde oxidase, or possibly both enzymes, and to glyoxylic acid via some oxidative mechanism. The main path of the degradation of glycolic acid is to glyoxylic acid. This reaction is mediated by lactic dehydrogenase or glycolic acid oxidase. Once glyoxylic acid is formed, it is apparently degraded very rapidly to a variety of products, a few of which have been observed. Its breakdown to 2-hydroxy-3-oxoadipate it is thought, is mediated by thiamine pyrophosphate in the presence of magnesium ions. The formation of glycine involves pyridoxal phosphate and glyoxylate transaminase, whereas the formation of carbon dioxide and water via formic acid apparently involves coenzyme A (CoA) and flavin mononucleotides. Oxalic acid formation from glyoxylic acid, has been considered to be the results from the action of lactic dehydrogenase or glycolic acid oxidase. (T29)

Wikipedia

Tetrazene

Biological Half Life

... Ingestion of the 2 alcohols resulted in a peculiar intoxication due to their metabolic interaction. The half-life of ethylene glycol was prolonged to 14 hr.

Hepatic metabolism occurs through successive oxidations by the enzyme alcohol dehydrogenase. The elimination half life of ethylene glycol in the absence of alcohol dehydrogenase inhibitors is 2.5 to 3.0 hours. If alcohol dehydrogenase inhibitor therapy is instituted before the development of renal insufficiency, the elimination half life lengthens to approximately 17 hours, mostly via normal renal elimination. In the presence of fomepizole, the elimination half life is increased to approximately 20 hours.

...After iv administration of 20, 200, 1000, and 2000 mg/kg /ethylene glycol/ to Fischer 344 rats. ...Blood clearance of (14)C occurred in initial rapid phase (half-life, 3-5 hr)... .

... Rats /were exposed/ (nose only) to (14)C-ethylene glycol vapor at a concentration of 32 mg/L for 30 min. ...After 6 hr, blood levels declined by apparent first order kinetics with a half life of 53 hr.

Plasma half-lives in rodents, monkeys, and dogs (receiving 1-1000 mg/kg body weight) range from 1 to 4 hr.

Use Classification

Food additives

Fragrance Ingredients

Cosmetics -> Humectant; Viscosity controlling; Solvent; Binding

-> NIOSH Emergency Response Categories

SOLVENTS

Methods of Manufacturing

(1) Air oxidation of ethylene followed by hydration of the ethylene oxide formed; (2) acetoxylation; (3) from carbon monoxide and hydrogen (synthesis gas) from coal gasification;(4) Oxirane process.

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing

Printing Ink Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Machinery Manufacturing

Plastics Material and Resin Manufacturing

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Transportation Equipment Manufacturing

Miscellaneous Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Wholesale and Retail Trade

Utilities

Plastics Product Manufacturing

Petrochemical Manufacturing

Fabricated Metal Product Manufacturing

Services

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Agriculture, Forestry, Fishing and Hunting

Custom Compounding of Purchased Resins

Construction

Primary Metal Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Adhesive Manufacturing

1,2-Ethanediol: ACTIVE

Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl): ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Method: NIOSH 5523, Issue 1, Glycols, Gas Chromatography using Flame Ionization Detection; Analyte: ethylene glycol; Matrix: air; Detection Level: 7 ug/sample.

Method: OSHA PV2024; Procedure: gas chromatography using flame ionization detector; Analyte: ethylene glycol; Matrix: air; Detection Limit: 0.054 ppm (0.14 mg/cu m).

Isothermal gas chromatography with flame ionization detection was used to detect residual ethylene oxide, ethylene chlorohydrin, and ethylene glycol in soft rubber catheters sterilized with ethylene oxide. Catheter samples were extracted by shaking with CS2, and the extract was analyzed on a 3% Carbowax 20M on 80-100 mesh Chromosorb 101 column, using nitrogen as the carrier gas. Ten replicate injections of a mixed standard solns gave relative standard deviations 1.91, 1.23, and 4.74% for ethylene oxide, ethylene chlorohydrin , and ethylene glycol, resp. A linear response was obtained with concns ranging from 1.0 to 7.9 ug ethylene oxide, 14.0 to 88.0 ug ethylene chlorohydrin, and 31.0 to 98.5 ug ethylene glycol. The proposed method detected as little as 0.5, 5.0, and 16.5 ng ethylene oxide, ethylene chlorohydrin, and ethylene glycol, respectively.

For more Analytic Laboratory Methods (Complete) data for ETHYLENE GLYCOL (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

APPLICATION OF ULTRAFILTRATION TO SAMPLE PREPN IN DETECTION & QUANTIFICATION OF ETHYLENE GLYCOL IN BLOOD PLASMA BY GAS CHROMATOGRAPHY IS DESCRIBED. AFTER ADDITION OT THE BUTYLENE GLYCOL INTERNAL STANDARD AND ULTRAFILTRATION, THE SAMPLE IS DIRECTLY INJECTED, OBVIATING THE NEED FUR FURTHER DILUTION.

A modification of the technique for using the DuPont Automated Clin Analyzer triglyceride procedure is presented for screening serum samples for ethylene glycol. The modification involves adding 100 uL buffered ATP magnesium sulfate soln and 50 uL glycerol kinase soln to 100 uL patient's sample just before analysis. The modification makes the procedure faster, easier, and more economical to perform ethylene glycol screening.

Gas chromatography workplace air monitoring, Toxicant monitoring workplace air, Poison monitoring workplace air; Air analysis Toxic gas and vapor monitoring in, automated gas chromatography system for; Alarm devices For toxic gases and vapors in workplace air, gas chromatography system in; Automation Of gas chromatography system for toxic gas and vapor monitoring in workplace air; Chromatographs With photoionization defector, for toxic gases and vapors in workplace air Gas.

For more Clinical Laboratory Methods (Complete) data for ETHYLENE GLYCOL (8 total), please visit the HSDB record page.

Storage Conditions

Temperature: Ambient

Interactions

Ethanol is frequently given as an antidote in ethylene glycol poisoning because the alcohol effectively competes for ADH, thereby blocking the metabolic activation of ethylene glycol. 4-Methylpyrazole, an ADH inhibitor, may be even more efficacious.

The combination of a lethal dose of ethylene glycol and pyrazole (as alcohol dehydrogenase inhibitor) produced 0% mortality in Wistar rats compared to 100% when only ethylene glycol was given. This expt suggests that ethylene glycol, per se, was not toxic, but the possible metabolic products were toxic.

Hypercalciuria and hyperoxaluria are important risk factors in the pathogenesis of kidney stones. Urinary glycolate has also been reported to be elevated in patients with renal stones. 1,25-Dihydroxyvitamin D3, the active metabolite of vitamin D, has been reported to induce hyperoxaluria after either oral or intravenous administration. 1-alpha-D(3), a synthetic derivative of vitamin D, together with ethylene glycol, has been reported to induce renal stones in experimental rats. We have examined the effect of 1-alpha-vitamin D(3) on urinary oxalate and glycolate excretion. Our results indicate that 1-alpha-D(3), together with ethylene glycol, caused a significant increase in urinary glycolate, without a parallel rise in urinary oxalate excretion, in ethylene glycol-fed rats. This increase in urinary glycolate was due to the synergistic effect of both drugs.

The cases of 2 otherwise healthy 16-yr-old girls who were treated with sodium bicarbonate and intravenous injections of ethyl alcohol (ethanol) after ingesting unknown quantities of ethylene glycol are described. It was noted that patient 2 was admitted twice for ethylene glycol poisoning in unrelated events. In patient 1, the Cmax of ethylene glycol in plasma was 14 mM/L. In patient 2, Cmax of ethylene glycol during the 2 admissions were 18 mM/L and 45 mM/L. In patient 1, a blood ethyl alcohol level of 130-140 mg/dL was reached in 3 hr and was maintained for 22 hr. During this period, ethylene glycol metabolism was effectively inhibited and 88% of eliminated ethylene glycol was accounted for in urine. During the admissions of patient 2, ethyl alcohol was presumed to effectively inhibit ethylene glycol metabolism. However, during the second admission, ethyl alcohol infusion was associated with respiratory arrest.

Dates

Comparison and Validation of Force Fields for Deep Eutectic Solvents in Combination with Water and Alcohol Dehydrogenase

Jan Philipp Bittner, Lei Huang, Ningning Zhang, Selin Kara, Sven JakobtorweihenPMID: 34232662 DOI: 10.1021/acs.jctc.1c00274

Abstract

Deep eutectic solvents (DESs) have become popular as environmental-friendly solvents for biocatalysis. Molecular dynamics (MD) simulations offer an in-depth analysis of enzymes in DESs, but their performance depends on the force field chosen. Here, we present a comprehensive validation of three biomolecular force fields (CHARMM, Amber, and OPLS) for simulations of alcohol dehydrogenase (ADH) in DESs composed of choline chloride and glycerol/ethylene glycol with varying water contents. Different properties (e.g., protein structure and flexibility, solvation layer, and H-bonds) were used for validation. For two properties (viscosity and water activity) also experiments were performed. The viscosity was calculated with the periodic perturbation method, whereby its parameter dependency is disclosed. A modification of Amber was identified as the best-performing model for low water contents, whereas CHARMM outperforms the other models at larger water concentrations. An analysis of ADH's structure and interactions with the DESs revealed similar predictions for Amber and CHARMM.Quantum chemical calculations on dissolution of dimethylformamide in ethaline

Payam Kalhor, Ommolbanin Yarivand, Kumars Seifpanahi-ShabaniPMID: 34174555 DOI: 10.1016/j.jmgm.2021.107966

Abstract

Deep-eutectic solvents (DESs) gained attention of researchers as green solvents. Making binary mixtures of DESs with appropriate cosolvents is a strategy to obtain more favorable mixtures. Here, structural features and hydrogen bonding (H-bonding) properties of binary mixtures containing ethaline (ETH) DES, (choline chloride (ChCl):2 ethylene glycol (EG)) with N,N-dimethylformamide (DMF) are reported. Such investigations are carried out by density functional theory (DFT) calculations. The results show that in ETH-DMF mixtures, DMF molecules can hardly overcome the strong Columbic interaction and doubly ionic H-bonds between the ions Chand Cl

or the ionic H-bonds between Ch

and EG. Upon EG addition to ChCl to obtain ETH or DMF addition to ETH, the Cl

Ch

connectivity decreases, implying charge delocalization from Cl

to other components rather than Ch

. This is supported by the blue shift of Ch

hydroxyl observed in the calculated infrared spectra.

Vesicle Formation by the Self-Assembly of Gold Nanoparticles Covered with Fluorinated Oligo(ethylene glycol)-Terminated Ligands and Its Stability in Aqueous Solution

Jinjian Wei, Xiaoying Huang, Liang Zhang, Yuqin Chen, Kenichi Niikura, Hideyuki Mitomo, Kuniharu Ijiro, Zhide ZhangPMID: 34369779 DOI: 10.1021/acs.langmuir.1c00996

Abstract

Water-stable gold nanoparticle vesicles (GNVs) with hollow interiors have attracted attention due to their great potential for biological applications; however, their preparation through the self-assembly approaches has been restricted due to the limited understanding of their critical mechanistic issues. In this paper, we demonstrate that a fluorinated tetra (ethylene glycol) (FTEG)-terminated tetra (ethylene glycol) (EG4), namely, FTEG-EG4, ligand can self-assemble with gold nanoparticles (5 and 10 nm) into GNVs with a hollow structure in THF due to the solvophobic feature of the ligand. Time-dependent studies showed that the GNVs with a closely packed surface derived from the incomplete and irregular GNVs, but not through the fusion of the GNV precursors. After dialysis in water, the assemblies retained vesicular structures in water, even though GNVs aggregated together, which was initiated by the hydrophobic interactions between the FTEG heads of the surface ligands on GNVs. This study provides a new insight into the design of novel small surface ligands to produce water-stable GNVs for biological applications.Exergetic performance evaluation of a diesel engine powered by diesel/biodiesel mixtures containing oxygenated additive ethylene glycol diacetate

Sama Amid, Mortaza Aghbashlo, Wanxi Peng, Ali Hajiahmad, Bahman Najafi, Hassan S Ghaziaskar, Hajar Rastegari, Pouya Mohammadi, Homa Hosseinzadeh-Bandbafha, Su Shiung Lam, Meisam TabatabaeiPMID: 34147796 DOI: 10.1016/j.scitotenv.2021.148435

Abstract

A diesel engine running on diesel/biodiesel mixtures containing ethylene glycol diacetate (EGDA) was investigated from the exergoeconomic and exergoenvironmental viewpoints. Biodiesel was mixed with petrodiesel at 5% and 20% volume ratios, and the resultant mixtures were then doped with EGDA at 1-3% volume ratios. The exergetic sustainability indicators of the engine operating on the prepared fuel formulations were determined at varying engine loads. The indicators were selected to support decision-making on fuel composition and engine load following thermodynamic, economic, and environmental considerations. The engine load markedly affected all the studied exergetic parameters. The highest engine exergetic efficiency (39.5%) was obtained for petrodiesel doped with 1 v/v% EGDA at the engine load of 50%. The minimum value of the unit cost of brake power exergy (49.6 US$/GJ) was found for straight petrodiesel at full-load conditions, while the minimum value of the unit environmental impact of brake power exergy (29.9 mPts/GJ) was observed for petrodiesel mixed with 5 v/v% biodiesel at the engine load of 75%. Overall, adding EGDA to fuel mixtures did not favorably influence the outcomes of both exergetic methods due to its energy-intensive and cost-prohibitive production process. In conclusion, although petrodiesel fuel improvers such EGDA used in the present study could properly mitigate pollutant emissions, the adverse effects of such additives on thermodynamic parameters of diesel engines, particularly on exergoeconomic and exergoenvironmental indices, need to be taken into account, and necessary optimizations should be made before their real-world application.Vitrification of immature bovine oocytes in protein-free media: The impact of the cryoprotectant treatment protocol, base medium, and ovary storage

Tamás Somfai, Yuji HiraoPMID: 34098168 DOI: 10.1016/j.theriogenology.2021.05.029

Abstract

Protein-free media are essential for the sanitary cryopreservation of bovine genetic resources. Our aim was to set up an optimized protocol for the vitrification of immature bovine oocytes using protein free media which can provide the highest embryo development rates and embryo quality after subsequent in vitro maturation and fertilization. First, using a protein free NCSU-37 as base medium we compared the efficacy of vitrification on Cryotop device with two different CPA protocols. "Protocol A″ employed a combination of ethylene glycol and propylene glycol as permeating cryoprotectants (pCPA) and equilibration in 4% total pCPA (2% ethylene glycol + 2% propylene glycol). "Protocol B″ employed a combination of ethylene glycol and DMSO and equilibration in 15% total pCPA (7.5% ethylene glycol + 7.5% DMSO). The 2 protocols were equally effective in terms of oocyte survival and subsequent development to the blastocyst stage. However, blastocyst cell numbers were significantly higher with "Protocol A". TCM-199 and NCSU-37 were equally effective as base media for vitrification. Vitrification with "Protocol A″ reduced the percentage of live oocytes and subsequent development to blastocyst stage but did not affect the hatching and cell numbers of blastocysts when compared to the non-treated group. CPA treatment of "Protocol A″ without cooling did not affect embryo development. Storage of ovaries in PBS at 15 °C for overnight reduced the percentage of surviving oocytes after vitrification but not their subsequent development to the blastocyst stage. In conclusion we established a vitrification protocol for the cryopreservation of immature bovine oocytes employing protein-free media which provided high blastocyst quality without noticeable toxic effects.Effective Na

Shinya Seto, Takashi Takeda, Norihisa Hoshino, Tomoyuki AkutagawaPMID: 34086464 DOI: 10.1021/acs.jpcb.1c03188

Abstract

A new amphiphilic penta(ethylene glycol) derivative () bearing two hydrogen-bonding -CONHC

H

chains was prepared. Compound

exhibited ion-recognition abilities for Na

and K

, and its properties were compared with those of the macrocyclic [18]crown-6. Although both compound

and [18]crown-6 have six ether oxygen atoms (-OC

H

-), the Na

-binding ability of the former was much higher than that of the latter. K

-binding ability of cyclic [18]crown-6 was much higher than its Na

-binding ability, while the reverse was true for acyclic compound

. Single-crystal X-ray structural analysis of Na

·

·B(Ph)

·(hexane)

at 100 K revealed the existence of a wrapped Na

-coordination by six ether and one carbonyl oxygen atoms of

, which was further stabilized by intramolecular N-H···O═ hydrogen-bonding interactions. The complex phase transition during glass (G) formation and recrystallization was confirmed in the thermal cycle of Na

·

·B(Ph)

, whose molten state showed two kinds of liquid phases, Na

-complexed (Na

·

) + B(Ph)

and completely dissociated Na

+

+ B(Ph)

. The Na

conductivity of the molten state was 2 orders of magnitude higher than that of the G phase.

Search for H-Bonded Motifs in Liquid Ethylene Glycol Using a Machine Learning Strategy

Aman Jindal, Vaishali Arunachalam, Sukumaran VasudevanPMID: 34060849 DOI: 10.1021/acs.jpcb.1c01308

Abstract

Trajectories of atomic positions derived frommolecular dynamics (AIMD) simulations of H-bonded liquids contain a wealth of information on dominant structural motifs and recurrent patterns of association. Extracting this information from a detailed search of the trajectories over multiple time frames is, however, a daunting exercise. Here, we use a machine learning strategy based on the neural inspired approach of the self-organizing maps (SOM), a type of artificial neural network that uses unsupervised competitive learning, to analyze the AIMD trajectories of liquid ethylene glycol (EG). The objective was to find whether there are H-bonded fragments, of two or more H-bonded EG molecules, that are recurrent in the liquid and to identify them. The SOM represents a set of high-dimensional data mapped onto a two-dimensional, grid of neurons or nodes, while preserving the topological properties of the input space. We show here that clustering of the fragments by SOM in terms of the molecular conformation of the individual EG molecules of the fragment and their H-bond connectivity pattern facilitates the search for H-bonded motifs. Using this approach, we are able to identify a H-bonded cyclic dimer and a bifurcated H-bonded structure as recurring motifs that appear in the longer H-bonded fragments present in liquid EG.

Toxic Alcohols

Jennifer A Ross, Heather A Borek, Christopher P HolstegePMID: 34053711 DOI: 10.1016/j.ccc.2021.03.009

Abstract

This article reviews the background, metabolism, clinical effects, and treatment of toxic alcohols, specifically ethylene glycol, methanol, diethylene glycol, propylene glycol, and isopropyl alcohol. This article also reviews the importance of an anion gap metabolic acidosis in relation to toxic alcohols and explores both the utility and the limitations of the osmole gap in patient management.Site selective C-H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy

Srijita Bhowmik, Juraj Galeta, Václav Havel, Melissa Nelson, Abdelfattah Faouzi, Benjamin Bechand, Mike Ansonoff, Tomas Fiala, Amanda Hunkele, Andrew C Kruegel, John E Pintar, Susruta Majumdar, Jonathan A Javitch, Dalibor SamesPMID: 34158473 DOI: 10.1038/s41467-021-23736-2